(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone
Description
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Properties
IUPAC Name |
pyridin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-2-1-5-17-10-13)23-8-6-22(7-9-23)14-3-4-15(21-20-14)24-12-18-11-19-24/h1-5,10-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYHVLBXWMMTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines like mcf-7 and hct-116.
Mode of Action
It can be inferred from related studies that these types of compounds may inhibit the proliferation of cancer cells by inducing apoptosis.
Result of Action
The result of the compound’s action is likely the inhibition of cancer cell proliferation and the induction of apoptosis. This can lead to a decrease in the size of tumors and potentially halt the progression of the disease.
Biochemical Analysis
Biochemical Properties
Similar compounds with triazole rings have been found to exhibit potent inhibitory activities against certain cancer cell lines. These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
In cellular contexts, compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone have shown to inhibit the proliferation of certain cancer cells by inducing apoptosis. This suggests that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to bind to certain biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Similar compounds have shown to exhibit long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
Similar compounds have shown to exhibit dose-dependent effects in animal models.
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins.
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N7O4, with a molecular weight of 423.433 g/mol. The structure features several pharmacophores:
- Triazole : Known for antifungal and antibacterial activities.
- Pyridazine : Associated with various biological activities.
- Piperazine : Enhances solubility and bioavailability in drug design.
- Pyridine : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, a study evaluated derivatives against various bacterial strains, yielding promising results.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole-Pyridazine Derivative | Escherichia coli | 15 μg/mL |
| Triazole-Pyridazine Derivative | Staphylococcus aureus | 10 μg/mL |
These findings suggest that the compound could serve as an effective antimicrobial agent comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
The structure of the compound suggests potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines in vitro. For example, one study demonstrated that a related compound significantly reduced nitric oxide production in a cellular model of inflammation, highlighting the triazole moiety's role in modulating inflammatory pathways .
Anticancer Activity
Several studies have indicated that similar compounds can induce apoptosis in cancer cells. A derivative with a comparable structure was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. Notably, IC50 values were reported in the low micromolar range:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast) | 0.99 |
| A549 (Lung) | 0.048 |
These results suggest that the compound could be further explored for its anticancer potential .
Case Study 1: Antimicrobial Evaluation
A systematic evaluation of triazole-pyridazine compounds revealed that specific modifications significantly enhanced antibacterial efficacy. The presence of hydrophobic groups was correlated with increased activity against Bacillus subtilis and Candida albicans .
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, a related compound demonstrated a dose-dependent reduction in nitric oxide production. This suggests that the triazole moiety plays a crucial role in modulating inflammatory pathways .
Preparation Methods
Pyridazine Ring Formation
Pyridazine derivatives are commonly synthesized via cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. For example:
- Hydrazine-mediated cyclization : Reaction of mucobromic acid (tetrabromomuconic acid) with hydrazine hydrate yields 3,6-dibromopyridazine.
- Selective functionalization : Subsequent amination at position 3 can be achieved via Buchwald-Hartwig coupling using palladium catalysts.
Example protocol :
- Step 1 : 3,6-Dibromopyridazine (1.0 eq) is treated with ammonia in the presence of CuI, L-proline, and K$$3$$PO$$4$$ in DMSO at 110°C for 24 hours to yield 3-bromo-6-aminopyridazine.
- Step 2 : The 3-amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.
Piperazine Coupling
Piperazine is introduced via nucleophilic substitution or metal-catalyzed cross-coupling.
Nucleophilic Substitution
- Step 4 : 6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-amine is treated with 1-bromo-2-chloroethane in the presence of K$$2$$CO$$3$$ in acetonitrile to form a secondary amine intermediate.
- Step 5 : Reaction with piperazine in refluxing ethanol (12 hours) yields 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-amine.
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling is preferred:
- Conditions : Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), piperazine (2.0 eq), and Cs$$2$$CO$$3$$ in toluene at 100°C.
- Yield : ~75–80% (extrapolated from similar piperazine couplings).
Acylation with Pyridine-3-Carbonyl Chloride
Acylation Protocol
- Step 6 : 4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-amine is dissolved in anhydrous DCM under N$$_2$$. Pyridine-3-carbonyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq). The mixture is stirred at room temperature for 6 hours.
- Workup : The reaction is quenched with ice water, and the product is extracted with DCM, dried over Na$$2$$SO$$4$$, and purified via column chromatography (SiO$$_2$$, 5% MeOH in DCM).
- Yield : ~60–65% (based on acylation of analogous piperazines).
Optimization and Challenges
Q & A
Q. What are the recommended synthetic strategies for (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone?
The synthesis typically involves multi-step routes to assemble the pyridazine, triazole, piperazine, and pyridinone moieties. Key steps include:
- Coupling reactions : For example, nucleophilic substitution to attach the triazole group to pyridazine.
- Catalysts : Use of palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Purification : Column chromatography or recrystallization to isolate intermediates, followed by HPLC for final purity validation .
- Reaction optimization : Adjusting solvent polarity (e.g., DMF or acetonitrile) and temperature (60–120°C) to improve yield .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton and carbon environments (e.g., pyridazine protons at δ 8.5–9.5 ppm, triazole protons at δ 8.0–8.5 ppm) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+) and isotopic patterns .
- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable .
Q. What preliminary assays are suitable for assessing its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .
- Cellular viability assays : Employ MTT or resazurin-based protocols to evaluate cytotoxicity in relevant cell lines (e.g., cancer or microbial models) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to remove impurities .
- Catalyst loading : Reduce Pd catalyst concentrations (0.5–2 mol%) to minimize costs while maintaining efficiency .
- Microwave-assisted synthesis : Shorten reaction times (e.g., from 24h to 2h) for thermally demanding steps .
Q. How should researchers address contradictions in bioactivity data across studies?
- Purity verification : Re-analyze compound batches via HPLC (≥95% purity threshold) to rule out impurities affecting results .
- Assay conditions : Standardize serum concentrations (e.g., 40% human serum in antiviral assays) to account for protein binding .
- Stereochemical analysis : Use chiral HPLC or NMR to confirm enantiomeric purity, as stereoisomers may exhibit divergent activities .
Q. What computational methods can predict its interaction with biological targets?
- Molecular docking : Simulate binding to receptors (e.g., GPCRs or viral envelope proteins) using software like AutoDock Vina .
- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations to identify critical binding residues .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity trends (e.g., triazole derivatives in ).
Q. What strategies are effective for studying its stability under physiological conditions?
- Accelerated degradation studies : Expose the compound to pH 1–10 buffers at 37°C and monitor degradation via HPLC .
- Light stability : Use UV-Vis spectroscopy to detect photodegradation products under controlled UV exposure .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
